molecular formula C10H9F5N2 B1408660 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1707358-19-7

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B1408660
CAS No.: 1707358-19-7
M. Wt: 252.18 g/mol
InChI Key: KKTKYPANTDVQGV-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine (CAS 1707358-19-7) is a fluorinated pyridine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H9F5N2 and a molecular weight of 252.19 g/mol, this compound features a pyrrolidine ring with geminal difluoro substitutions and a pyridine ring with a trifluoromethyl group . This specific structure incorporates multiple fluorine atoms, a strategy commonly employed to fine-tune the properties of lead molecules, potentially enhancing their metabolic stability, membrane permeability, and binding affinity . Compounds with similar 3,3-difluoropyrrolidine motifs have been successfully utilized in the development of therapeutic agents, such as the dipeptidyl peptidase IV (DPP-4) inhibitor PF-00734200 for type 2 diabetes, demonstrating the value of this scaffold in creating potent and selective enzyme inhibitors . Furthermore, the 3,3-difluoropyrrolidine group is recognized as a key building block in the synthesis of advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), which are used in targeted protein degradation research . While a specific patent indicates that pyridine derivatives related to this structure are investigated as sodium channel activators, suggesting potential applications in neurological research , the full range of its biological activity is an area of active exploration. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and adhere to their institution's guidelines for chemical disposal .

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTKYPANTDVQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for its synthesis and modification.

Chemical Properties and Biological Activity

Chemical Properties

Property Description
CAS No. 1707358-19-7
Molecular Formula C10H9F5N2
Molecular Weight 252.18 g/mol
IUPAC Name This compound

Biological Activity

Compounds containing trifluoromethyl and difluoropyrrolidinyl groups exhibit significant biological activity, interacting with enzymes and receptors. This makes them candidates for therapeutic applications, particularly in areas where their unique structural features offer advantages.

Mechanism of Action

The fluorine atoms in the compound enhance its binding affinity and specificity through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential therapeutic applications, as it allows for targeted interactions with biological molecules.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the pyrrolidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. Its unique structure enhances binding affinity to biological receptors, making it a promising candidate for drug design.

Case Study: Enzyme Inhibition
In a study evaluating its inhibitory effects on cGMP-inhibited 3',5'-cyclic phosphodiesterase 3A, the compound exhibited an IC50_{50} value of 159 nM, indicating potent enzyme inhibition. This suggests potential therapeutic applications in treating conditions like heart failure and erectile dysfunction .

Materials Science

Advanced Materials Development
The fluorinated nature of this compound contributes to enhanced thermal and electronic properties, making it suitable for the development of advanced materials. Its application in polymer science is particularly noteworthy, where it can improve the performance characteristics of polymers used in electronics and coatings.

PropertyValue
Thermal StabilityHigh
Electronic ConductivityEnhanced

Chemical Biology

Biological Activity
The compound's interaction with various molecular targets is critical for studying biological processes involving fluorinated compounds. Its fluorinated groups enhance metabolic stability, which is essential for pharmacological efficacy.

Mechanism of Action
The mechanism involves the modulation of enzyme activity through binding interactions. The presence of multiple fluorine atoms increases lipophilicity and resistance to metabolic degradation, further enhancing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Key Functional Groups Biological Activity Source
Target Compound Pyridine 3-(3,3-Difluoropyrrolidin-1-yl), 4-CF3 Trifluoromethyl, difluoropyrrolidine Not specified N/A
UDO () Pyridine 4-(4-(Trifluoromethyl)phenyl)piperazine Trifluoromethyl, piperazine Anti-T. cruzi (CYP51)
PF-00734200 () Pyrrolidine-Piperazine 3,3-Difluoropyrrolidinyl, pyrimidine Difluoropyrrolidine, pyrimidine DPP-IV inhibitor (Diabetes)
CP-93,393 () Pyridine-Pyrazine Pyrimidine, succinimide Succinimide, pyrimidine Anxiolytic

Key Observations :

  • Trifluoromethyl (CF3) Groups : Present in the target compound and UDO, these groups improve metabolic stability and membrane permeability .
  • Fluorinated Pyrrolidine : The 3,3-difluoropyrrolidine in the target compound resembles PF-00734200’s substituent, which contributes to enzyme inhibition by enhancing binding affinity and reducing oxidative metabolism .
  • Heterocyclic Systems : Piperazine (UDO) and pyrimidine (PF-00734200, CP-93,393) substituents modulate target selectivity and pharmacokinetics.

Pharmacological and Metabolic Profiles

Table 2: Metabolic Pathways and Enzymatic Interactions
Compound Major Metabolic Pathways Enzymes Involved Key Metabolites Clinical Relevance Source
Target Compound Predicted: Hydroxylation, defluorination CYP3A4, CYP2D6 (hypothesized) Difluoropyrrolidine derivatives Potential enzyme inhibition N/A
PF-00734200 Hydroxylation (pyrimidine), amide hydrolysis CYP3A4, CYP2D6 M5 (hydroxylated), M2 (acid) Diabetes therapy
CP-93,393 Pyrimidine ring cleavage, succinimide hydrolysis CYP isoforms M15 (hydroxyl), M18 (cleavage) Anxiolytic/antidepressant

Key Observations :

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism, similar to UDO’s stability against CYP51 .
  • Fluorine Impact : Difluoropyrrolidine in PF-00734200 resists rapid oxidation, suggesting analogous metabolic resilience in the target compound .

Key Observations :

  • Synthesis : Boronic acid intermediates (e.g., 4-trifluoromethylpyridine-3-boronic acid in ) suggest feasibility for synthesizing the target compound via cross-coupling .

Biological Activity

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with both a trifluoromethyl group and a difluoropyrrolidinyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C10H9F5N2
  • Molecular Weight : 252.19 g/mol
  • CAS Number : 1707358-19-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Utilizing a suitable precursor and a fluorinating agent.
  • Substitution on the Pyridine Ring : Introducing the trifluoromethyl group via trifluoromethylating reagents under catalytic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of fluorinated groups enhances its binding affinity, which may modulate various biological pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to affect cellular pathways involved in:

  • Cell Proliferation : Inhibition of growth in certain cancer cell lines.
  • Enzyme Interaction : Potential inhibition of specific enzymes related to metabolic pathways.

Case Studies

  • Anticancer Activity : A study reported that compounds similar to this compound showed promising results in reducing tumor viability in vitro by inducing apoptosis and inhibiting proliferation through multiple mechanisms, including the modulation of AMPK signaling pathways .
  • Inflammatory Response : Another investigation highlighted its potential as an anti-inflammatory agent, suggesting that it could inhibit pro-inflammatory cytokines and reduce inflammation-related symptoms in preclinical models .

Comparative Biological Activity Table

Compound Activity Type IC50 Value (µM) Reference
This compoundAnticancerTBD
Similar Fluorinated CompoundsAnti-inflammatory< 5
Other Pyridine DerivativesEnzyme Inhibition< 10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine derivatives. For example:

  • Step 1 : Introduce the trifluoromethyl group to the pyridine ring via halogenation followed by nucleophilic substitution with a trifluoromethyl source (e.g., Ruppert–Prakash reagent) .
  • Step 2 : Coupling the difluoropyrrolidine moiety using palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) under inert conditions .
  • Optimization : Use high-throughput screening to identify optimal catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (e.g., toluene/DMF mixtures). Monitor intermediates via LC-MS to minimize side reactions .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorinated groups and pyrrolidine ring geometry .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry (if crystalline) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize target-based assays:

  • Enzyme Inhibition : Test against kinases or proteases (e.g., caspase-3) using fluorogenic substrates .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293) to assess membrane permeability .
  • Cytotoxicity : Use MTT assays in cancer models (e.g., HCT-116) with IC₅₀ calculations .

Advanced Research Questions

Q. How do fluorination patterns (e.g., difluoropyrrolidine vs. non-fluorinated analogs) impact target binding and metabolic stability?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with varying fluorination (e.g., monofluoro, non-fluoro) and evaluate binding affinity via surface plasmon resonance (SPR) .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify metabolites using UPLC-QTOF. Fluorination often reduces CYP450-mediated oxidation, enhancing half-life .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate fluorine-induced electrostatic effects with binding pocket interactions .

Q. How can researchers resolve contradictory data in biological activity across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate results in orthogonal assays (e.g., fluorescence-based vs. radiometric) .
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as fluorinated compounds may exhibit pH-dependent solubility .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that explain discrepancies .

Q. What strategies are effective for improving the aqueous solubility of this highly lipophilic compound?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes; characterize stability via dynamic light scattering (DLS) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during its degradation?

  • Methodological Answer :

  • In Situ FT-IR : Monitor real-time degradation (e.g., hydrolysis) by tracking carbonyl or C-F bond vibrations .
  • EPR Spectroscopy : Detect radical intermediates under oxidative stress (e.g., H₂O₂ exposure) .
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products and propose pathways via fragment ion analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 2
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3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

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